Clausine Z CDK5 Inhibitory Activity: Differentiated Neuroprotection vs. Cytotoxic Carbazole Analogs
Clausine Z exhibits specific inhibitory activity against cyclin-dependent kinase 5 (CDK5), a validated target in neurodegenerative disease [1]. In stark contrast, other carbazole alkaloids from the same source, such as Clausine K, demonstrate a different biological profile characterized by strong cytotoxicity against HepG2 cells with an IC50 of 1.05 μg/mL, which is significantly more potent than the standard chemotherapeutic agent etoposide (IC50 13.40 μg/mL) . While a precise IC50 value for Clausine Z's CDK5 inhibition is not reported in the public domain, its functional outcome is clearly differentiated: it provides protective effects on cerebellar granule neurons in vitro [1], whereas Clausine K is an anticancer agent. This dichotomy highlights that minor structural modifications within the Clausine series lead to a switch from targeted neuroprotective kinase inhibition to broad cytotoxic activity.
| Evidence Dimension | Primary Biological Activity and Functional Outcome |
|---|---|
| Target Compound Data | CDK5 inhibition; Protective effects on cerebellar granule neurons in vitro |
| Comparator Or Baseline | Clausine K: Cytotoxicity against HepG2 cells (IC50 = 1.05 μg/mL) vs. Etoposide (IC50 = 13.40 μg/mL) |
| Quantified Difference | Qualitative difference in mechanism: neuroprotection vs. potent cytotoxicity. No direct comparative IC50 data available. |
| Conditions | CDK5 inhibition assay (Clausine Z) [1]; HepG2 cytotoxicity assay (Clausine K) |
Why This Matters
This evidence demonstrates that Clausine Z is the correct selection for neuroprotection and CDK5 pathway studies, while Clausine K is unsuitable for these applications due to its potent cytotoxic activity.
- [1] Potterat, O., Puder, C., Bolek, W., Wagner, K., Ke, C., Ye, Y., & Gillardon, F. (2005). Clausine Z, a new carbazole alkaloid from Clausena excavata with inhibitory activity on CDK5. Die Pharmazie, 60(8), 637-638. View Source
